2-[(3-fluorophenyl)methyl]-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Description
This compound belongs to the [1,2,4]triazolo[4,3-a]pyridine sulfonamide class, characterized by a triazolopyridine core substituted with a 3-fluorobenzyl group at position 2 and a piperidine-1-sulfonyl moiety at position 4. Its molecular formula is C₁₇H₁₆FN₄O₃S (calculated molecular weight: 383.40 g/mol).
Properties
IUPAC Name |
2-[(3-fluorophenyl)methyl]-6-piperidin-1-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O3S/c19-15-6-4-5-14(11-15)12-23-18(24)22-13-16(7-8-17(22)20-23)27(25,26)21-9-2-1-3-10-21/h4-8,11,13H,1-3,9-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPJLCIQJMQWXBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CN3C(=NN(C3=O)CC4=CC(=CC=C4)F)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-fluorophenyl)methyl]-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
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Formation of the Triazolopyridinone Core: : This step involves the cyclization of appropriate precursors to form the triazolopyridinone ring system. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization process.
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Introduction of the Fluorophenyl Group: : The fluorophenyl group is introduced through a nucleophilic substitution reaction. This step requires the use of fluorinated aromatic compounds and suitable nucleophiles under controlled conditions to ensure selective substitution.
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Attachment of the Piperidine Sulfonyl Group: : The final step involves the sulfonylation of the piperidine ring. This is typically achieved using sulfonyl chlorides or sulfonic acids in the presence of a base to neutralize the by-products and drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. Large-scale synthesis often requires the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the triazolopyridinone core, potentially converting it to more reduced forms or altering its electronic properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under conditions that favor selective substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Antidepressant Activity
Triazolopyridine derivatives are recognized for their potential as antidepressants. The compound may exhibit similar properties due to its structural analogies with known antidepressants like trazodone. Research indicates that compounds within this class can act as serotonin antagonists and exhibit anxiolytic effects .
Antimicrobial Properties
Several studies have highlighted the antimicrobial potential of triazolopyridines. The compound's structure suggests it could inhibit bacterial growth or act against fungal infections, making it a candidate for developing new antimicrobial agents. Triazolopyridines have been shown to exhibit broad-spectrum antimicrobial activity .
Anticonvulsant Effects
Similar compounds have been evaluated for anticonvulsant properties. The presence of specific functional groups in the triazolopyridine framework may contribute to neuroprotective effects, which could be beneficial in treating epilepsy and other neurological disorders .
Structural Analysis
A study conducted on related triazolopyridine compounds demonstrated that modifications in the piperidine sulfonyl group significantly affect biological activity. The introduction of fluorophenyl groups has been associated with enhanced interaction with target proteins involved in neurotransmission and microbial resistance .
Synthesis and Biological Evaluation
Research has established efficient synthetic routes for triazolopyridines using microwave-mediated techniques. This method allows for rapid synthesis while maintaining high yields, facilitating the exploration of structure-activity relationships (SAR) essential for drug development .
Comparative Analysis of Related Compounds
Mechanism of Action
The mechanism of action of 2-[(3-fluorophenyl)methyl]-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the piperidine sulfonyl group can participate in hydrogen bonding or electrostatic interactions. The triazolopyridinone core may contribute to the compound’s overall stability and electronic properties, influencing its biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
Key structural differences among analogs lie in the benzyl substituent (position 2) and the sulfonamide group (position 6). These modifications influence molecular weight, lipophilicity, and electronic properties, which correlate with biological activity and pharmacokinetics.
Table 1: Structural and Physicochemical Comparison
Key Observations
Benzyl Substituent Effects: Electron-Withdrawing Groups (e.g., F, Cl): The 3-fluorobenzyl group in the target compound and 13i enhances metabolic stability compared to non-halogenated analogs (e.g., 13g with 3-methylbenzyl). Fluorine’s smaller size and strong electron-withdrawing nature may improve target binding . Halogen Position: The 4-chlorobenzyl group in 13f and 3,5-difluorobenzyl in ’s compound introduce steric and electronic differences. For example, para-substituted halogens (as in 13f) may optimize hydrophobic interactions in antimalarial targets .
Sulfonamide Group Modifications: Piperidine vs. This substitution reduces molecular weight (424.47 vs. 383.40 g/mol for the target compound) but may decrease solubility due to increased lipophilicity . Pyrrolidine vs. Piperidine: The pyrrolidine-sulfonyl group in ’s compound has a smaller ring size, which may enhance conformational flexibility and membrane permeability compared to piperidine .
Biological Activity :
- Antimalarial analogs (e.g., 13f, 13i) highlight the importance of the sulfonamide group in targeting Plasmodium enzymes. The absence of activity data for the target compound necessitates further testing .
- Trazodone , though structurally distinct, shares the triazolopyridine core but exhibits serotonin-related activity due to its piperazinylpropyl side chain, underscoring the pharmacological versatility of this scaffold .
Biological Activity
The compound 2-[(3-fluorophenyl)methyl]-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a synthetic molecule that has garnered attention for its potential biological activities. This article focuses on its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Weight | 390.43 g/mol |
| Molecular Formula | C18H19FN4O3S |
| LogP | 2.3371 |
| Polar Surface Area | 64.51 Ų |
| Hydrogen Bond Acceptors | 8 |
The compound's structure includes a triazole moiety, which is known for its diverse biological activities, including anti-cancer and antimicrobial properties .
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to the one have shown significant cytotoxic effects against various cancer cell lines. In particular, studies have reported IC50 values in the micromolar range against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines. For example, certain triazole derivatives exhibited IC50 values of 6.2 μM and 27.3 μM against these cell lines respectively .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Triazoles are often linked with antifungal and antibacterial activities. Research indicates that derivatives of triazoles can inhibit the growth of pathogenic bacteria and fungi, making them candidates for further exploration in antimicrobial drug development .
The biological activity of triazole compounds is often attributed to their ability to interfere with cellular processes. For instance, they may inhibit enzymes involved in DNA synthesis or disrupt cell membrane integrity, leading to cell death in cancerous or microbial cells. The specific mechanisms for this compound require further investigation but are likely related to its structural features that allow it to interact with biological targets effectively .
Case Study 1: Anticancer Efficacy
In a study published in Medicinal Chemistry, researchers synthesized a series of triazole derivatives and evaluated their anticancer efficacy against several human cancer cell lines. The compound exhibited promising results with significant cytotoxicity against MCF-7 breast cancer cells, demonstrating its potential as an anticancer agent .
Case Study 2: Antimicrobial Testing
A separate investigation focused on the antimicrobial properties of various triazole compounds, including derivatives similar to the target compound. The study found that certain derivatives were effective against multiple strains of bacteria, indicating a broad spectrum of activity that could be harnessed for therapeutic applications .
Q & A
Q. What are the optimized synthetic routes for preparing 2-[(3-fluorophenyl)methyl]-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one?
- Methodological Answer : The synthesis involves multi-step reactions, starting with (S)-piperidine-2-carboxylic acid methyl ester hydrochloride and 3-fluorobenzaldehyde. Key steps include:
- Condensation : Reacting the piperidine derivative with the fluorinated aldehyde under acidic conditions to form the Schiff base intermediate.
- Sulfonylation : Introducing the sulfonyl group using piperidine-1-sulfonyl chloride in the presence of a base like triethylamine.
- Triazolo-ring formation : Cyclization via [1,2,4]triazolo[4,3-a]pyridine core assembly using hydrazine derivatives and thermal activation.
Optimization includes adjusting solvent polarity (e.g., DMF or DMSO) and reaction temperatures (80–120°C) to improve yields. Purity is validated via HPLC (≥98%) .
Q. How can analytical techniques characterize the compound’s structural integrity and purity?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm regioselectivity of the triazolo-pyridine ring and fluorophenyl substitution patterns.
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>98%) and detects by-products.
- X-ray Crystallography : Resolves stereochemical ambiguities, particularly for sulfonyl-piperidine orientation (as demonstrated in related pyridazine derivatives) .
Q. What preliminary assays evaluate the compound’s biological activity?
- Methodological Answer :
- In vitro enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ATPase activity).
- Cellular assays : Test cytotoxicity in cancer cell lines (e.g., IC determination via MTT assay) and compare to structurally related triazolo-pyrimidines .
Advanced Research Questions
Q. How can structural modifications enhance solubility or target binding affinity?
- Methodological Answer :
- Fluorine substitution : Replace the 3-fluorophenyl group with bulkier trifluoromethyl groups (see ) to modulate lipophilicity and bioavailability.
- Piperidine sulfonyl analogs : Test alternative sulfonamides (e.g., morpholine or thiomorpholine sulfonyl) to improve solubility.
- SAR Studies : Use molecular docking to predict binding interactions with target proteins (e.g., kinases) and validate via SPR (surface plasmon resonance) .
Q. What mechanistic insights explain the compound’s activity in enzymatic assays?
- Methodological Answer :
- Kinetic studies : Perform time-dependent inhibition assays to distinguish competitive vs. non-competitive mechanisms.
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) for sulfonyl-piperidine interactions.
- Mutagenesis : Engineer enzyme active-site mutations (e.g., replacing key residues) to identify critical binding motifs .
Q. How can researchers resolve contradictions in synthesis yields or bioactivity data?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial design to isolate variables (e.g., temperature, solvent) affecting yield discrepancies.
- Statistical Modeling : Use ANOVA to analyze bioactivity outliers and identify confounding factors (e.g., batch-to-batch impurity variations).
- Cross-validation : Replicate key experiments in independent labs using standardized protocols (e.g., USP guidelines for analytical methods) .
Key Findings
- Synthetic Challenges : The sulfonyl-piperidine moiety requires anhydrous conditions to prevent hydrolysis .
- Fluorine Impact : The 3-fluorophenyl group enhances metabolic stability but may reduce aqueous solubility .
- Data Reproducibility : Batch inconsistencies are mitigated via strict control of reaction stoichiometry (1:1.2 molar ratio for sulfonylation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
